molecular formula C14H16N2O2 B13556807 1-(1H-indole-3-carbonyl)piperidin-4-ol

1-(1H-indole-3-carbonyl)piperidin-4-ol

Cat. No.: B13556807
M. Wt: 244.29 g/mol
InChI Key: SQPYTEFNYALQPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indole-3-carbonyl)piperidin-4-ol typically involves the reaction of indole-3-carboxylic acid with piperidin-4-ol under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indole-3-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(1H-indole-3-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-indole-3-carbonyl)piperidin-4-ol is unique due to the presence of both the indole moiety and the hydroxyl group on the piperidine ring. This combination allows for specific interactions with biological targets and enhances its potential therapeutic applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl)-(1H-indol-3-yl)methanone

InChI

InChI=1S/C14H16N2O2/c17-10-5-7-16(8-6-10)14(18)12-9-15-13-4-2-1-3-11(12)13/h1-4,9-10,15,17H,5-8H2

InChI Key

SQPYTEFNYALQPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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